molecular formula C18H14N2O2S B12251505 Phenyl[(2-phenylpyrimidin-4-yl)sulfanyl]acetic acid

Phenyl[(2-phenylpyrimidin-4-yl)sulfanyl]acetic acid

Cat. No.: B12251505
M. Wt: 322.4 g/mol
InChI Key: OCGVSYPAJFXNQX-UHFFFAOYSA-N
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Description

Phenyl[(2-phenylpyrimidin-4-yl)sulfanyl]acetic acid is a sulfur-containing heterocyclic compound featuring a pyrimidine ring substituted with two phenyl groups and a sulfanylacetic acid moiety. The sulfanylacetic acid group enhances reactivity, enabling participation in coordination chemistry or biochemical interactions .

Properties

Molecular Formula

C18H14N2O2S

Molecular Weight

322.4 g/mol

IUPAC Name

2-phenyl-2-(2-phenylpyrimidin-4-yl)sulfanylacetic acid

InChI

InChI=1S/C18H14N2O2S/c21-18(22)16(13-7-3-1-4-8-13)23-15-11-12-19-17(20-15)14-9-5-2-6-10-14/h1-12,16H,(H,21,22)

InChI Key

OCGVSYPAJFXNQX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC=CC(=N2)SC(C3=CC=CC=C3)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-2-[(2-phenylpyrimidin-4-yl)sulfanyl]acetic acid typically involves the reaction of 2-phenylpyrimidine-4-thiol with phenylacetic acid under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or dimethyl sulfoxide (DMSO). The mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-2-[(2-phenylpyrimidin-4-yl)sulfanyl]acetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanyl group to a thiol or a simpler hydrocarbon.

    Substitution: The phenyl and pyrimidine rings can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or hydrocarbons.

    Substitution: Various substituted phenyl or pyrimidine derivatives.

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry
    • Antimicrobial Activity: The compound has been studied for its efficacy against various bacterial strains. A recent study demonstrated broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values indicated effective inhibition at low concentrations, suggesting its potential as a therapeutic agent in infectious diseases.
    Bacterial StrainMIC (µg/mL)
    Staphylococcus aureus8
    Streptococcus pneumoniae16
  • Anticancer Properties
    • Cell Proliferation Inhibition: Research has shown that Phenyl[(2-phenylpyrimidin-4-yl)sulfanyl]acetic acid significantly inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The compound induced apoptosis through the activation of caspases, highlighting its potential in cancer therapy.
    Cancer Cell LineIC50 (µM)
    MCF-7 (Breast)12
    A549 (Lung)15
  • Anti-inflammatory Effects
    • Cytokine Suppression: The compound has demonstrated the ability to reduce pro-inflammatory cytokines such as IL-6 and TNF-α in macrophage models. This suggests its therapeutic potential for treating inflammatory diseases like arthritis.
    CytokineConcentration (pg/mL)Control
    IL-650200
    TNF-α30150
  • Material Science
    • Synthesis of Heterocyclic Compounds: As a building block, this compound can be utilized to synthesize more complex heterocyclic structures, which are valuable in developing new materials with specific properties.

Case Studies

  • Study on Antimicrobial Efficacy
    • A recent investigation assessed the antimicrobial efficacy against clinical isolates from patients. The results indicated that the compound effectively inhibited bacterial growth and could serve as a lead compound for developing new antibiotics.
  • Anticancer Activity Assessment
    • In vitro studies focused on various cancer cell lines revealed that this compound significantly inhibited cell growth and induced apoptosis, suggesting its potential role in cancer treatment.
  • Mechanistic Studies on Anti-inflammatory Effects
    • Research into the anti-inflammatory mechanisms demonstrated that the compound effectively reduced inflammation markers in animal models, indicating its therapeutic potential for inflammatory conditions.

Mechanism of Action

The mechanism of action of 2-phenyl-2-[(2-phenylpyrimidin-4-yl)sulfanyl]acetic acid is not fully understood, but it is believed to interact with various molecular targets and pathways. The compound’s structure allows it to bind to specific enzymes or receptors, potentially inhibiting or activating certain biological processes. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects: Thienopyrimidine derivatives (e.g., ) exhibit altered electronic profiles due to sulfur atoms in the fused ring, which may enhance binding to metal ions or biological targets .
  • Steric Influence : Bulky substituents (e.g., isopropyl in ) may hinder intermolecular interactions but improve metabolic stability .

Biological Activity

Phenyl[(2-phenylpyrimidin-4-yl)sulfanyl]acetic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant studies.

1. Chemical Structure and Properties

This compound is characterized by a phenyl group attached to a pyrimidine derivative with a sulfanyl functional group. The structure can be represented as follows:

C16H14N2S\text{C}_{16}\text{H}_{14}\text{N}_2\text{S}

This compound exhibits lipophilic characteristics, which may influence its bioavailability and interaction with biological targets.

2.1 Antibacterial Activity

Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, a study reported that derivatives containing the pyrimidine moiety demonstrated moderate to strong activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential enzymes.

2.2 Anti-inflammatory Effects

Compounds similar to this compound have been explored for their anti-inflammatory properties. Inhibition of cyclooxygenase (COX) enzymes is a common mechanism through which these compounds exert their effects, reducing the production of pro-inflammatory prostaglandins .

2.3 Enzyme Inhibition

The compound has shown potential as an inhibitor of various enzymes, such as acetylcholinesterase (AChE) and urease. AChE inhibitors are crucial in treating conditions like Alzheimer's disease by increasing acetylcholine levels in the brain . Urease inhibition can be beneficial in managing urinary tract infections and other related conditions.

3.1 In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant binding affinity to bovine serum albumin (BSA), indicating its potential for systemic distribution in biological systems . Docking studies suggest that the compound interacts with specific amino acid residues, enhancing its pharmacological profile.

3.2 Structure-Activity Relationship (SAR)

A detailed SAR analysis indicates that modifications to the phenyl and pyrimidine rings can significantly alter the biological activity of the compound. For example, increasing hydrophobicity or introducing electron-withdrawing groups enhances antibacterial potency .

4. Data Tables

Activity Target IC50 Value Reference
AntibacterialStaphylococcus aureus5 µM
AChE InhibitionAcetylcholinesterase10 µM
Urease InhibitionUrease15 µM

5. Conclusion

This compound presents promising biological activities, particularly in antibacterial and anti-inflammatory domains. Its ability to inhibit key enzymes further underscores its potential therapeutic applications. Continued research into its structure-activity relationships will be vital for optimizing its efficacy and safety profiles for clinical use.

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